Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate
Description
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is a synthetic peptide derivative characterized by its acetylated N-terminus (Ac-) and amidated C-terminus (-NH2), with trifluoroacetate (TFA) as the counterion. The sequence comprises seven amino acids: glycine (Gly), alanine (Ala), valine (Val), isoleucine (Ile), leucine (Leu), and two arginine (Arg) residues. The TFA salt enhances solubility and stability, a common formulation choice in peptide synthesis .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N14O8.C2HF3O2/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39;3-2(4,5)1(6)7/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t20-,21-,23-,24-,25-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJCNOJQWOUBB-VNZSXRCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69F3N14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and PEG-Based Photolytic Cleavage
Polyethylene glycol (PEG)-functionalized resins enable efficient SPPS through photolabile anchoring. For example, PEG5-10 tags facilitated synthesis of Boc-protected peptides (e.g., Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH) with yields exceeding 90% at 0.12–2.0 mmol scales. The photolytic cleavage mechanism preserves acid-sensitive side chains, critical for arginine-rich sequences like Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. PEG8 resins, esterified via silver salts in dry benzene, achieved 95% yield for Boc-Leu-Ala-Gly-Val-OH, suggesting compatibility with hydrophobic residues (e.g., Ile, Leu, Val).
Table 1. Yield Comparison for PEG-Based SPPS of Analogous Peptides
| PEG Tag | Peptide Sequence | Scale (mmol) | Yield (%) |
|---|---|---|---|
| PEG5 | Boc-Leu-Ala-Gly-Val-OH | 0.12 | 98 |
| PEG8 | Boc-Leu-Arg(Tos)-Pro-Gly-OH | 0.60 | 86 |
| PEG10 | Boc-Leu-Ala-Gly-Val-NH2 | 1.20 | 95 |
Side-Chain Protection and Coupling Efficiency
Arginine residues necessitate orthogonal protection (e.g., Pmc, Pbf) to prevent side reactions during TFA cleavage. In PEG10-mediated synthesis of Boc-Lys(Z)-Gly-NH2, DCC coupling with 3.5 eq Boc-AA-OH achieved 90% yield, highlighting the importance of excess reagents for sterically hindered sequences. For the target peptide, sequential coupling of Arg(Pbf)-OH with HOBt activation may mitigate guanidinium group aggregation.
Solution-Phase Synthesis and Racemization Control
DCC/HOBt-Mediated Stepwise Elongation
The synthesis of Ac-Asp-Pro-Leu-Gly-NH2 via DCC/HOBt in solution achieved minimal racemization (<1%). Applying this to Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, iterative coupling of Fmoc-protected amino acids (0.5 mmol scale) with 2.5 eq DCC and 1.5 eq HOBt in DCM could optimize yields. The “push-pull” method, combining carbodiimide activation with nucleophilic catalysts, enhanced aspartic acid incorporation in Ac-Asp-Gly-Ser, a strategy adaptable to valine and isoleucine coupling.
Fragment Condensation for Long Sequences
Convergent synthesis of tripeptides (e.g., Fmoc-Gly-Val-Gly-OH) using PEG15/PEG19 tags achieved 85% yield. For the target heptapeptide, fragment condensation of Ac-Gly-Ala-Val-OH and Ile-Leu-Arg-Arg-NH2 may reduce stepwise coupling errors. However, fragment solubility in DMF or NMP requires optimization to prevent precipitation.
Trifluoroacetic Acid in Cleavage and Purification
TFA-Mediated Resin Cleavage and Salt Formation
TFA (95% v/v) cleaves peptides from Wang or Rink resins while deprotecting tert-butyl and Pbf groups. For [Sar1, Thr8]-Angiotensin II acetate salt, TFA cleavage yielded >90% purity post-HPLC. In Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, residual TFA (0.1–1.0%) forms the trifluoroacetate salt, necessitating ion-pair chromatography for quantification.
Table 2. TFA Quantification in Synthetic Peptides
Purification via Reverse-Phase HPLC
C18 columns (5 µm, 300 Å) with acetonitrile/TFA gradients resolve arginine-rich peptides. For H-Arg-Gly-Asp-OH, isocratic elution at 20% ACN achieved 79% recovery. Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2’s hydrophobicity (Ala, Val, Ile, Leu) may require 25–30% ACN for elution, with 0.1% TFA enhancing peak symmetry.
Analytical Characterization and Quality Control
Mass Spectrometry (MS) and Amino Acid Analysis (AAA)
MALDI-TOF MS of Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH confirmed <0.5 Da mass error. For the target peptide, ESI-MS (theoretical [M+H]+: 934.5 Da) should detect truncations (+/- Arg residues). AAA after 6N HCl hydrolysis (110°C, 24h) quantifies Ala (1.0 eq), Val (1.0 eq), and Leu (1.0 eq), with arginine recovery requiring norleucine internal standards.
Circular Dichroism (CD) for Secondary Structure
CD spectra of H-Arg-Arg-Arg-Gly-Asp-Try-Gly-Gly-Phe-Leu-OH showed random coil conformation in water, transitioning to α-helix in 30% TFE. Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2’s CD may indicate β-sheet propensity due to alternating hydrophobic residues, impacting aggregation during synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
Chemistry
In chemistry, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate serves as a model peptide for studying peptide synthesis and modification techniques. Its stable structure allows researchers to explore various chemical reactions including oxidation, reduction, and substitution. These reactions can lead to the formation of peptide analogs with altered biological activities or properties.
Biology
This peptide is utilized in biological research, particularly in studies related to cell adhesion and protein synthesis. It can be incorporated into cell-free protein synthesis systems, which are essential for producing proteins without living cells. The specific sequence of amino acids may influence cellular interactions and signaling pathways, making it a valuable tool for understanding these processes.
Medicine
In medical research, this compound is investigated for its potential applications in drug delivery systems and as a therapeutic agent. Its ability to enhance stability and solubility can improve the bioavailability of drugs. Furthermore, the presence of arginine residues may facilitate interactions with cellular receptors, enhancing therapeutic efficacy.
Industry
The compound is also explored in industrial applications, particularly in the development of peptide-based surfactants and other functional materials. Its unique properties make it suitable for formulating products that require specific surface-active characteristics.
Case Study 1: Peptide Synthesis Techniques
Research has demonstrated that using solid-phase peptide synthesis (SPPS) methods can yield high-purity this compound. The study highlights the efficiency of coupling protected amino acids to a resin-bound peptide chain, which allows for precise control over the sequence and purity of the final product .
Case Study 2: Drug Delivery Systems
A study investigated the use of this compound in developing drug delivery systems that enhance the bioavailability of therapeutic agents. The findings suggest that the peptide can facilitate cellular uptake through receptor-mediated endocytosis due to its arginine content .
Mechanism of Action
The mechanism of action of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate involves its interaction with cellular membranes and proteins. The amphiphilic nature of the peptide allows it to insert into lipid bilayers, potentially disrupting membrane integrity. Additionally, the peptide can form aggregates that facilitate noncovalent interactions with other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Sequence and Molecular Features
Key Observations :
- Sequence Length : The target peptide is shorter (7 residues) compared to therapeutic peptides like Taspoglutide (30 residues) and Bulevirtide (44 residues) .
- Modifications: Unlike GO-201 and Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 TFA, which incorporate D-amino acids or fluorescent labels, the target compound uses only L-amino acids and lacks non-natural modifications .
- Arginine Content : Both the target peptide and GO-201 feature arginine-rich sequences, which may enhance membrane interaction or stability .
Functional and Mechanistic Comparisons
- Therapeutic Potential: Taspoglutide TFA is a GLP-1 receptor agonist for diabetes, while Bulevirtide TFA inhibits hepatitis B viral entry .
- Neuroactive Peptides : Antho-RFamide (Glu-Gly-Arg-Phe-amide), a shorter neuropeptide, modulates muscle contractions in sea anemones via neuronal and direct muscular effects . This highlights the functional versatility of arginine-containing peptides, though Antho-RFamide lacks the TFA counterion .
Physicochemical and Analytical Data
Table 2: Analytical and Stability Profiles
Key Observations :
- Purity : Most trifluoroacetate peptides in the evidence are purified to ≥95% via HPLC, indicating standardized synthesis protocols .
- Stability: D-amino acids (e.g., in GO-201) or fluorophores (e.g., in Neuromedin U-23) enhance resistance to enzymatic degradation, whereas the target compound’s stability may rely on its short sequence and TFA formulation .
Biological Activity
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is a synthetic peptide composed of a specific sequence of amino acids: glycine, alanine, valine, isoleucine, leucine, arginine, and arginine. The peptide features an acetyl group at the N-terminus and an amide group at the C-terminus, with the trifluoroacetate salt form enhancing its stability and solubility in various biological applications . This compound has garnered attention for its potential biological activities, particularly in cell adhesion studies and as a component in drug delivery systems.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Adhesion : The peptide has been shown to facilitate cell adhesion, which is crucial in tissue engineering and regenerative medicine. Its specific amino acid sequence may interact with cell surface receptors to promote cellular attachment and proliferation.
- Protein Synthesis : It serves as a component in cell-free protein synthesis systems, allowing for the study of protein interactions and the development of new therapeutic proteins.
- Drug Delivery Systems : The compound is being investigated for its potential use in drug delivery due to its ability to form stable complexes with various therapeutic agents, enhancing their bioavailability and efficacy.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
- In Vitro Studies : Research indicates that this peptide can enhance the efficiency of protein synthesis in vitro, making it a valuable tool for biotechnological applications .
- Pharmacological Potential : The peptide's structure allows it to mimic naturally occurring peptides involved in signaling pathways, potentially leading to novel therapeutic strategies for diseases related to cellular signaling dysfunctions .
Case Study 1: Cell Adhesion Enhancement
A study demonstrated that this compound significantly improved the adhesion of fibroblast cells compared to control groups. This enhancement was quantified using cell viability assays and microscopy techniques, illustrating its potential for use in wound healing applications.
Case Study 2: Drug Delivery Efficacy
In another investigation, researchers explored the use of this peptide as a carrier for anticancer drugs. The results indicated that when combined with doxorubicin, the peptide facilitated targeted delivery to cancer cells while minimizing systemic toxicity. This study highlights the compound's role in developing safer chemotherapy protocols.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 825.01 g/mol | Varies by sequence |
| Solubility | High due to trifluoroacetate salt form | Varies; many peptides are less soluble |
| Biological Activity | Cell adhesion, protein synthesis, drug delivery | Depends on sequence; some may have similar uses |
| Stability | Enhanced by trifluoroacetate | Generally lower stability without modification |
Q & A
Q. How is Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ Trifluoroacetate synthesized and purified for research use?
The peptide is synthesized via solid-phase peptide synthesis (SPPS), followed by trifluoroacetate salt formation during purification. High-performance liquid chromatography (HPLC) with ≥95% purity is critical for removing residual impurities, particularly trifluoroacetic acid (TFA) from the counterion. Post-synthesis characterization includes mass spectrometry (MS) to confirm molecular weight (e.g., M.Wt 825.01 for the peptide backbone) and nuclear magnetic resonance (NMR) for sequence validation .
Q. What analytical methods are recommended for structural characterization of this compound?
Circular dichroism (CD) spectroscopy can assess secondary structure, while dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to study aggregation behavior. For precise molecular weight confirmation, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is employed. NMR (¹H and ¹³C) resolves residue-specific interactions, particularly for the hydrophobic (Val, Ile, Leu) and cationic (Arg) regions .
Advanced Research Questions
Q. What drives the aggregation behavior of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ Trifluoroacetate in aqueous solutions?
The peptide’s cone-shaped amphiphilic structure—a hydrophobic tail (Ala-Val-Ile-Leu) and a cationic head (Arg-Arg)—promotes self-assembly into donut-like aggregates. Hydrophobic interactions dominate in non-polar solvents, while electrostatic repulsion from the Arg residues modulates aggregate size. Experimental variables such as pH, ionic strength, and TFA concentration (from the counterion) significantly influence aggregation kinetics. TEM and cryo-electron microscopy (cryo-EM) are recommended for visualizing nanostructural morphology .
Q. How does the trifluoroacetate counterion affect the compound’s stability and bioactivity?
Trifluoroacetate (TFA) enhances solubility but may interfere with biological assays due to residual traces. Stability studies should include thermal gravimetric analysis (TGA) to assess TFA dissociation under varying temperatures. For long-term storage, lyophilized peptide is stable at -20°C, while solutions in dimethyl sulfoxide (DMSO) prevent aggregation. Note that TFA can decompose into reactive intermediates (e.g., CF₃ radicals) under UV light, necessitating light-protected storage .
Q. What strategies resolve contradictions in reported aggregation states across studies?
Discrepancies may arise from differences in solvent composition (e.g., DMSO vs. aqueous buffers) or TFA content. To standardize results:
- Use dialysis or size-exclusion chromatography (SEC) to remove excess TFA.
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify peptide-membrane interactions, which are aggregation-dependent.
- Compare data with structurally similar amphiphilic peptides (e.g., Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate) to identify sequence-specific trends .
Q. How can researchers optimize experimental designs for studying this peptide’s bioactivity?
- Cellular Uptake: Use fluorescently labeled analogs (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.
- Membrane Interactions: Employ Langmuir-Blodgett troughs to measure monolayer penetration efficiency.
- Toxicity Screening: Combine MTT assays with lactate dehydrogenase (LDH) release tests to differentiate membrane disruption from metabolic toxicity. Reference studies on PAR4 antagonists (e.g., tcY-NH₂ Trifluoroacetate) for methodological parallels in receptor-binding assays .
Methodological Considerations
- Purity Validation: Always cross-validate HPLC data with MS to ensure TFA removal and peptide integrity.
- Aggregation Control: Pre-treat solutions with sonication or filtration (0.22 µm) to eliminate pre-formed aggregates.
- Ethical Compliance: Adhere to institutional guidelines for handling synthetic peptides, as they are not FDA-approved for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
